molecular formula C86H124N12O18 B1150391 Dbco-(peg)3-VC-pab-mmae

Dbco-(peg)3-VC-pab-mmae

Cat. No.: B1150391
M. Wt: 1614.0 g/mol
InChI Key: SXYWMLXUSVMZIA-RZDIXEDLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DBCO-(PEG)3-VC-PAB-MMAE involves the conjugation of monomethyl auristatin E to the DBCO-(PEG)3-vc-PAB linker. The process typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Mechanism of Action

DBCO-(PEG)3-VC-PAB-MMAE exerts its effects through the following mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DBCO-(PEG)3-VC-PAB-MMAE is unique due to its combination of the DBCO group for SPAAC reactions and the valine-citrulline dipeptide for protease-cleavable release of MMAE. This dual functionality makes it highly effective for targeted drug delivery and bioconjugation applications .

Biological Activity

DBCO-(PEG)3-VC-PAB-MMAE is an antibody-drug conjugate (ADC) that combines a potent cytotoxic agent, Monomethyl Auristatin E (MMAE), with a specialized linker system designed for targeted delivery to cancer cells. This compound leverages the advantages of site-specific conjugation and enhanced pharmacokinetics provided by the polyethylene glycol (PEG) moiety, improving its therapeutic index in oncology applications.

Chemical Structure and Properties

This compound consists of:

  • DBCO (Dibenzocyclooctyne) : A reactive group facilitating bioorthogonal reactions.
  • PEG (Polyethylene Glycol) : Enhances solubility and reduces immunogenicity.
  • VC (Valine-Citrulline) : A cleavable dipeptide linker that ensures the release of MMAE inside target cells.
  • PAB (4-Aminobenzyl) : A self-immolating group that aids in the release mechanism of MMAE.

The molecular formula for this compound is C86H124N12O18C_{86}H_{124}N_{12}O_{18} with a molecular weight of approximately 1,657 g/mol .

The biological activity of this compound primarily involves:

  • Targeting and Internalization : The ADC binds to specific receptors on cancer cells, facilitating internalization via receptor-mediated endocytosis.
  • Release of MMAE : Once inside the cell, the VC linker is cleaved by lysosomal enzymes, releasing MMAE, which disrupts microtubule dynamics and induces apoptosis .
  • Cytotoxicity : MMAE is known for its potent cytotoxic effects, leading to cell cycle arrest and programmed cell death in malignant cells .

In Vitro Studies

Research has demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines. For example, Ramos cells treated with this ADC showed over 90% apoptosis after 72 hours at a concentration of 5 µg/mL .

Table 1: Cytotoxicity Data of this compound

Cell LineTreatment Concentration (µg/mL)% Apoptosis% Dead Cells
Ramos5>90%~7%
Daudi5>85%~10%
A43110>80%~5%

This table summarizes findings from multiple studies highlighting the effectiveness of this compound across different cancer cell lines.

Case Studies

Case Study 1: Targeting CD20 in B-cell Lymphoma
In a study focused on B-cell lymphoma, this compound was conjugated to an anti-CD20 antibody. The resulting ADC demonstrated enhanced targeting and significant tumor regression in xenograft models, confirming its potential for treating CD20-positive malignancies .

Case Study 2: EGFR-Targeting Conjugates
Another study explored this compound conjugated to an epidermal growth factor receptor (EGFR)-targeting DARPin. The conjugate exhibited improved anti-tumor activity in vitro and in vivo compared to unconjugated MMAE, demonstrating the efficacy of targeted delivery systems in enhancing therapeutic outcomes .

Pharmacokinetics and Safety Profile

The incorporation of PEG in this compound contributes to improved solubility and circulation time in the bloodstream, thus enhancing its pharmacokinetic profile. Studies indicate a reduced clearance rate compared to non-PEGylated counterparts, which is critical for maintaining therapeutic concentrations over extended periods .

Properties

Molecular Formula

C86H124N12O18

Molecular Weight

1614.0 g/mol

IUPAC Name

[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate

InChI

InChI=1S/C86H124N12O18/c1-15-57(8)77(69(111-13)51-73(102)97-44-24-32-68(97)79(112-14)58(9)80(104)90-59(10)78(103)63-27-17-16-18-28-63)95(11)84(108)75(55(4)5)94-83(107)76(56(6)7)96(12)86(110)116-53-60-33-37-65(38-34-60)91-81(105)66(30-23-42-89-85(87)109)92-82(106)74(54(2)3)93-71(100)41-45-113-47-49-115-50-48-114-46-43-88-70(99)39-40-72(101)98-52-64-29-20-19-25-61(64)35-36-62-26-21-22-31-67(62)98/h16-22,25-29,31,33-34,37-38,54-59,66,68-69,74-79,103H,15,23-24,30,32,39-53H2,1-14H3,(H,88,99)(H,90,104)(H,91,105)(H,92,106)(H,93,100)(H,94,107)(H3,87,89,109)/t57-,58+,59+,66-,68-,69+,74-,75-,76-,77-,78+,79+/m0/s1

InChI Key

SXYWMLXUSVMZIA-RZDIXEDLSA-N

SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dbco-(peg)3-VC-pab-mmae
Reactant of Route 2
Dbco-(peg)3-VC-pab-mmae
Reactant of Route 3
Reactant of Route 3
Dbco-(peg)3-VC-pab-mmae
Reactant of Route 4
Reactant of Route 4
Dbco-(peg)3-VC-pab-mmae
Reactant of Route 5
Reactant of Route 5
Dbco-(peg)3-VC-pab-mmae
Reactant of Route 6
Reactant of Route 6
Dbco-(peg)3-VC-pab-mmae

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.